4-Bromo-2-isopropylbenzenesulfonamide

pKa comparison primary sulfonamide ionization state

4-Bromo-2-isopropylbenzenesulfonamide (CAS 2172584-74-4) is a benzene‑sulfonamide derivative bearing a para‑bromo substituent and an ortho‑isopropyl group on the aromatic ring, with a free primary sulfonamide (–SO2NH2) moiety. It belongs to a class of compounds frequently employed as intermediates in the synthesis of carbonic anhydrase inhibitors, antibacterial agents, and COX‑2 inhibitors.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
Cat. No. B13612795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-isopropylbenzenesulfonamide
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C9H12BrNO2S/c1-6(2)8-5-7(10)3-4-9(8)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)
InChIKeyXBHQZIACAMNBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-isopropylbenzenesulfonamide: A Dual-Handle Primary Sulfonamide Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromo-2-isopropylbenzenesulfonamide (CAS 2172584-74-4) is a benzene‑sulfonamide derivative bearing a para‑bromo substituent and an ortho‑isopropyl group on the aromatic ring, with a free primary sulfonamide (–SO2NH2) moiety . It belongs to a class of compounds frequently employed as intermediates in the synthesis of carbonic anhydrase inhibitors, antibacterial agents, and COX‑2 inhibitors . Unlike the widely available N‑isopropyl isomer (CAS 1984‑27‑6), this compound retains a reactive primary sulfonamide function and a sterically hindered aryl bromide, offering two orthogonal derivatization handles in a single scaffold.

Why 4-Bromo-2-isopropylbenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


In‑class benzenesulfonamide analogs differ critically in the position and nature of substituents, which dictate both physical properties and chemical reactivity. For example, 4‑bromo‑N‑isopropylbenzenesulfonamide (CAS 1984‑27‑6) carries the isopropyl group on the sulfonamide nitrogen, rendering the –SO2NH– moiety non‑ionizable under physiological conditions and blocking further N‑functionalization . In contrast, the target compound’s primary sulfonamide remains available for salt formation, metal coordination, and nucleophilic reactions while the bromine atom enables Pd‑catalyzed cross‑coupling at a site that is sterically influenced by the ortho‑isopropyl group . Simple 4‑bromobenzenesulfonamide lacks the ortho‑alkyl group and therefore cannot replicate the steric and electronic effects that control regioselectivity in subsequent transformations.

Quantitative Differentiation: Head‑to‑Head Property and Reactivity Comparisons for 4‑Bromo‑2‑isopropylbenzenesulfonamide


Primary vs. Secondary Sulfonamide: pKa and Ionization State

The target compound bears a free –SO2NH2 group, which is ionizable (predicted pKa ≈ 10.2–10.8, based on the established pKa of unsubstituted benzenesulfonamide, 10.1 , adjusted for the electron‑withdrawing para‑bromo and electron‑donating ortho‑isopropyl substituents). The N‑isopropyl analog 4‑bromo‑N‑isopropylbenzenesulfonamide has a predicted pKa of 11.48±0.50 , reflecting the loss of the acidic proton. This ≈1 log unit difference in acidity means that at physiological pH (7.4), the target compound exists in a partially ionized state capable of salt formation and metal coordination, whereas the N‑isopropyl analog remains fully neutral.

pKa comparison primary sulfonamide ionization state

Melting Point Depression: Ortho-Isopropyl Disrupts Crystal Packing Relative to N-Isopropyl Isomer

4-Bromo-N-isopropylbenzenesulfonamide (CAS 1984-27-6) exhibits a melting point of 87–89°C , consistent with efficient N–H···O hydrogen‑bonded packing. The target compound, with the isopropyl group placed ortho to the sulfonamide on the phenyl ring, shows a substantially lower melting point of 47–49°C . This 38–42°C depression arises from disruption of intermolecular hydrogen bonding by the bulky ortho‑alkyl group, a phenomenon well‑documented for ortho‑substituted benzenesulfonamides.

melting point crystal packing ortho-alkyl effect

Steric Shielding of Aryl Bromide: Ortho-Isopropyl Modulates Cross-Coupling Reactivity

The ortho‑isopropyl group in the target compound imposes significant steric hindrance adjacent to the sulfonamide‑bearing carbon (C1) and shields the C4–Br site through buttressing effects. Computational steric parameters (Taft Es or Tolman cone angle analogs) predict a 3‑ to 5‑fold slower oxidative addition rate for ortho‑isopropyl‑substituted aryl bromides compared to unsubstituted 4‑bromobenzenesulfonamide in Pd(0)‑mediated couplings . This steric modulation enables chemoselective sequential cross‑coupling when a molecule contains multiple reactive halides, a strategy exploited in iterative Suzuki–Miyaura syntheses of polyaryl sulfonamide libraries .

steric effect Suzuki coupling ortho-substituted aryl bromide

Primary Sulfonamide as Bioisostere: Carbonic Anhydrase Binding Advantage Over N-Substituted Analogs

Primary aromatic sulfonamides (–SO2NH2) are the canonical zinc‑binding groups in carbonic anhydrase (CA) inhibitor design, with the deprotonated –SO2NH− directly coordinating the active‑site Zn²⁺ ion. Crystallographic data for benzenesulfonamide bound to human CA‑II show a Zn–N distance of 2.0 Å and dissociation constant (Kd) of ~2 µM . N‑Alkylated sulfonamides such as 4‑bromo‑N‑isopropylbenzenesulfonamide cannot undergo deprotonation to the sulfonamidate anion required for zinc binding, rendering them inactive against CAs . The target compound retains the intact –SO2NH2 essential for metalloenzyme recognition while offering the bromine atom as a vector for further elaboration via cross‑coupling, a combination absent in both simple benzenesulfonamide and its N‑alkyl derivatives.

carbonic anhydrase inhibition zinc-binding group primary sulfonamide bioisostere

Lipophilicity Comparison: Ortho‑Isopropyl Elevates LogP Relative to Unsubstituted Parent

The calculated LogP for the target compound is predicted to be approximately 2.8–3.2, reflecting the additive contributions of the bromine (π‑Br ≈ +0.86) and the isopropyl group (π‑iPr ≈ +1.5) on the benzenesulfonamide core (parent LogP ≈ 0.58) . In contrast, 4‑bromobenzenesulfonamide has a reported LogP of 2.88 . While the two values appear similar, the isopropyl group in the target compound shifts the lipophilic bulk from the para‑bromo region to the ortho position, altering the molecular shape and potentially reducing binding to serum albumin (a characteristic liability of para‑substituted benzenesulfonamides).

LogP lipophilicity ortho-isopropyl logP effect

Scalability and Commercial Accessibility: Reverse-Phase HPLC Resolution Advantage

The target compound is offered by multiple vendors at 95–98% purity with standard QC (NMR, HPLC, LC‑MS) . Its distinct retention time on reverse‑phase C18 columns (predicted ~2.5–3.5 min at 1 mL/min, 60:40 MeCN/H2O) separates it from the co‑eluting N‑isopropyl isomer (rt ~3.8–4.2 min under identical conditions), enabling unambiguous identity confirmation and purity assessment upon receipt . This chromatographic distinction prevents procurement errors where the isomeric compound could be inadvertently supplied, a known issue when isopropyl‑substituted benzenesulfonamides are ordered without rigorous specification.

HPLC purity commercial availability procurement

Optimal Procurement and Deployment Scenarios for 4‑Bromo‑2‑isopropylbenzenesulfonamide


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Generation

The primary sulfonamide zinc‑binding group, combined with an aryl bromide for late‑stage diversification, makes this compound ideal for fragment‑based or structure‑guided CA inhibitor programs. The isopropyl group provides a hydrophobic anchor that can probe the enzyme’s lipophilic pocket without the metabolic liability of N‑alkyl sulfonamides .

C–H Functionalization and Cross‑Coupling Methodology Development

The sterically hindered aryl bromide and the acidic sulfonamide proton offer two distinct reactivity modes. The bromine enables Pd‑catalyzed cross‑coupling while the –SO2NH2 can direct ortho‑C–H activation or participate in N‑arylation reactions, providing a scaffold for methodology studies requiring orthogonal reactivity .

Antibacterial Sulfonamide SAR Exploration

As a primary sulfonamide with a bromine substituent, the compound can serve as a key intermediate for synthesizing novel dihydropteroate synthase inhibitors. The ortho‑isopropyl motif has been shown to enhance Gram‑positive activity in related benzenesulfonamide series , and the bromine allows subsequent functionalization to explore structure‑activity relationships.

Chemical Biology Tool Compound Synthesis

The combination of a bioisosteric sulfonamide and a bromine tag for radiolabeling or bioconjugation via Suzuki coupling makes this compound suitable for generating affinity probes or PROTAC linkers. The isopropyl group’s steric bulk can also be leveraged to modulate target engagement kinetics .

Quote Request

Request a Quote for 4-Bromo-2-isopropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.